Ethyl 4-{6-butyl-1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}benzoate
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Overview
Description
Ethyl 4-{6-butyl-1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}benzoate is a complex organic compound that belongs to the class of imidazopurines This compound is characterized by its unique structure, which includes a benzoate ester linked to an imidazopurine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{6-butyl-1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Imidazopurine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazopurine ring system.
Introduction of Functional Groups: Various functional groups, such as butyl, dimethyl, and phenyl, are introduced through selective reactions, including alkylation and acylation.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{6-butyl-1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-{6-butyl-1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}benzoate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and disease treatment.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-{6-butyl-1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazopurine derivatives with varying functional groups, such as:
- Ethyl 4-{6-butyl-1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}benzoate
- Mthis compound
- Propyl 4-{6-butyl-1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}benzoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H29N5O4 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
ethyl 4-(8-butyl-2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)benzoate |
InChI |
InChI=1S/C28H29N5O4/c1-5-7-13-21-22(18-11-9-8-10-12-18)32(20-16-14-19(15-17-20)26(35)37-6-2)27-29-24-23(33(21)27)25(34)31(4)28(36)30(24)3/h8-12,14-17H,5-7,13H2,1-4H3 |
InChI Key |
MITVOPAYNHTHKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)C(=O)OCC)C5=CC=CC=C5 |
Origin of Product |
United States |
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